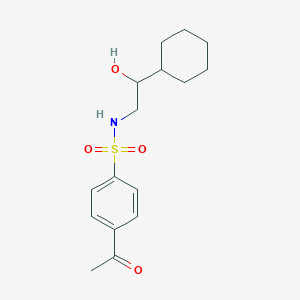

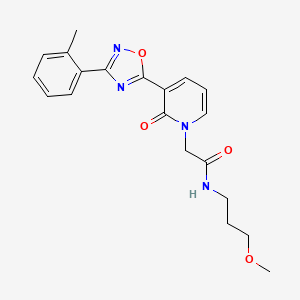

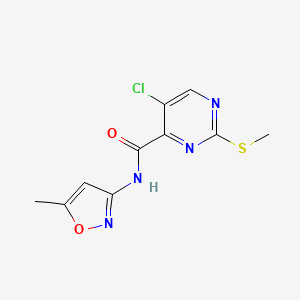

![molecular formula C13H21NO2 B3005144 3-[(2-丁氧基乙氧基)甲基]苯胺 CAS No. 117437-09-9](/img/structure/B3005144.png)

3-[(2-丁氧基乙氧基)甲基]苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 3-[(2-Butoxyethoxy)methyl]aniline involves various chemical reactions and starting materials. For instance, a new process for the synthesis of a related compound, 2-methyl-6-ethyl-N-(butoxymethyl)-N-(chloroacetyl)aniline, was developed using formaldehyde, 2-methyl-6-ethylaniline, chloroacetyl chloride, and butanol. This process includes steps such as N-methylenation, acylation, and etherification, with specific reaction conditions leading to a high purity and yield of the product . Additionally, the synthesis of polymers based on aniline derivatives, such as the copolymerization of 2-[(2E)-1-methyl-2-buten-1-yl]aniline with aniline, has been explored, resulting in materials with varying electrical conductivity and morphology depending on the co-monomer ratio .

Molecular Structure Analysis

The molecular structure of compounds in the aniline family can be complex and diverse. For example, the structure of a product from the reaction of dialkyl 2-butynoate with aniline and formaldehyde was revised, highlighting the importance of accurate structural determination in chemical synthesis . In another study, the X-ray structure analysis of 3,4,5-Trimethoxy N-(2-hydroxybenzylidene) aniline revealed an orthorhombic crystalline structure with CH/pi type hydrogen bonds ensuring the cohesion of the crystalline network .

Chemical Reactions Analysis

The chemical reactions involving aniline derivatives can lead to a variety of products with different properties. The reaction of aniline with other reagents, such as formaldehyde and dialkyl 2-butynoate, can result in the formation of compounds with revised structures, as seen in the production of methyl 1-(aryl)-3-(methoxymethyl)-4,5-dioxopyrrolidine-3-carboxylate . Furthermore, the copolymerization of aniline with other monomers, such as 3-methyl thiophene, using new oxidants like periodic acid, can create copolymers with unique properties, including conductivity and thermal stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives and their polymers are influenced by their molecular structure and the nature of substituents. Soluble polymers based on substituted anilines exhibit improved solubility in organic solvents and varying electrical conductivity and electrochemical properties . The physicochemical properties of 3,4,5-Trimethoxy N-(2-hydroxybenzylidene) aniline, as determined by UV-visible spectroscopy, do not show photochromic properties but do exhibit thermochromic ones, indicating a structural predisposition for thermochromism . Additionally, the synthesis of well-defined polystyrene bearing a triol functionality through anionic living polymerization demonstrates the potential for creating polymers with specific end-use properties .

科学研究应用

各种溶液中的光谱特性

Cumper 和 Singleton(1968 年)的研究探讨了苯胺衍生物(包括 3-[(2-丁氧基乙氧基)甲基]苯胺)在正己烷、1,4-二氧六环、乙醇和水等不同溶剂中的紫外光谱。他们发现氨基上的 N 甲基化增强了其给电子能力,并且某些基团引入苯环会导致红移。这项研究对于理解 3-[(2-丁氧基乙氧基)甲基]苯胺在各种溶剂中的光谱行为非常重要,这对于分析和合成化学应用至关重要 (Cumper 和 Singleton,1968 年)。

细菌菌株降解

Liu 等人(2002 年)发现了一种细菌菌株 Delftia sp。AN3,它能够降解苯胺,间接与 3-[(2-丁氧基乙氧基)甲基]苯胺的降解有关。这项研究对环境生物修复有意义,特别是在处理被苯胺衍生物污染的废水方面 (Liu 等人,2002 年)。

溶液中的偶极矩

Cumper 和 Singleton(1967 年)的另一项研究测量了苯胺及其衍生物在苯和 1,4-二氧六环溶液中的电偶极矩。了解此类化合物的偶极矩在分子电子学和材料科学等领域至关重要 (Cumper 和 Singleton,1967 年)。

荧光光谱

Suppan 和 Guerry-Butty(1985 年)研究了苯胺及其衍生物(包括 3-[(2-丁氧基乙氧基)甲基]苯胺)的荧光光谱。这项研究提供了对苯胺衍生物的光物理性质的见解,可以利用这些见解来设计光学材料和传感器 (Suppan 和 Guerry-Butty,1985 年)。

安全和危害

The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

作用机制

Target of Action

Anilines are known to interact with a variety of enzymes and receptors, often serving as precursors for more complex compounds .

Mode of Action

Anilines in general are basic due to the presence of a lone pair of electrons on the nitrogen atom . This allows them to act as nucleophiles, potentially forming bonds with electrophilic sites on target molecules .

Biochemical Pathways

It is known to be an intermediate in the preparation of 1,2,4-triazole-3-carboxamide herbicides , suggesting it may play a role in pathways related to plant growth and development.

属性

IUPAC Name |

3-(2-butoxyethoxymethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-2-3-7-15-8-9-16-11-12-5-4-6-13(14)10-12/h4-6,10H,2-3,7-9,11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTNCDDNIVSOKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOCC1=CC(=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Butoxyethoxy)methyl]aniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

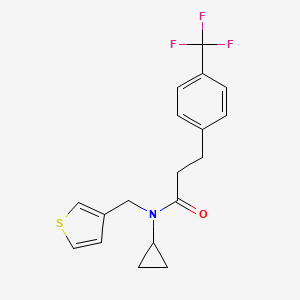

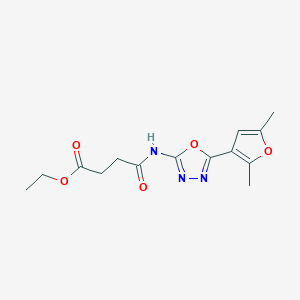

![1-(2,5-Dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B3005071.png)

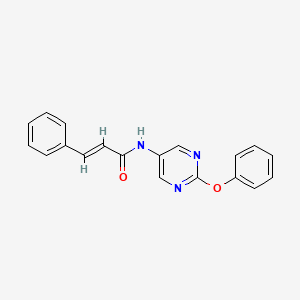

![1-(3,4-dimethylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3005075.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B3005076.png)

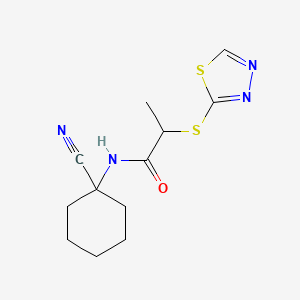

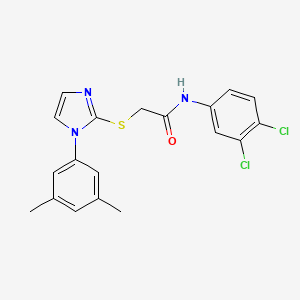

![2-(5-Chlorothiophen-2-yl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B3005079.png)

![9-([1,1'-biphenyl]-3-yl)-3-broMo-9H-carbazole](/img/structure/B3005084.png)